molecular formula C15H13NOS B7463684 2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole

2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole

Cat. No. B7463684
M. Wt: 255.3 g/mol
InChI Key: UFAVKUJXRVWLHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole, also known as MBT, is a synthetic compound that has gained significant attention in scientific research in recent years. MBT is a benzothiazole derivative that has been found to exhibit various pharmacological properties, including anti-inflammatory, anti-cancer, and anti-oxidant activities.

Mechanism of Action

The exact mechanism of action of 2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating various signaling pathways. For example, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. This compound has also been found to activate the p53 signaling pathway, which plays a crucial role in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This compound has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. Additionally, this compound has been shown to modulate the expression of various genes involved in inflammation, apoptosis, and cell proliferation.

Advantages and Limitations for Lab Experiments

2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively inexpensive, making it a cost-effective compound for research studies. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. Additionally, this compound has not been extensively studied for its toxicity profile, which may limit its use in in vivo studies.

Future Directions

There are several future directions for 2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole research. One potential direction is to explore the use of this compound as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another future direction is to investigate the potential use of this compound as an anti-cancer agent for the treatment of various types of cancer. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to investigate its safety profile in vivo.

Synthesis Methods

2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole can be synthesized by the reaction of 2-aminobenzothiazole and 4-methoxy-3-methylbenzaldehyde in the presence of a catalyst such as sodium hydride. The reaction yields this compound as a white crystalline solid with a melting point of 177-179°C.

Scientific Research Applications

2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to possess anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, this compound has been found to possess anti-oxidant activity by scavenging free radicals and reducing oxidative stress.

properties

IUPAC Name

2-(4-methoxy-3-methylphenyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NOS/c1-10-9-11(7-8-13(10)17-2)15-16-12-5-3-4-6-14(12)18-15/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAVKUJXRVWLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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